beta-Isatropic acid
Overview
Description
Beta-Isatropic acid is a chemical compound that belongs to the class of heterocyclic compounds. It is an isomer of alpha-isatropic acid and is also known as 3-carboxy-1-methylpyridinium. Beta-Isatropic acid has been widely studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and material science.
Scientific Research Applications
Beta-Isatropic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antibacterial, and antifungal activities. Beta-Isatropic acid has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. In addition, beta-Isatropic acid has been used as a building block for the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of beta-Isatropic acid is not fully understood. However, it has been proposed that beta-Isatropic acid may exert its biological activities by interacting with specific targets such as enzymes or receptors. For example, beta-Isatropic acid has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical And Physiological Effects
Beta-Isatropic acid has been shown to exhibit a range of biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. Beta-Isatropic acid has also been shown to inhibit the growth of various bacterial and fungal strains. In addition, beta-Isatropic acid has been shown to modulate the activity of certain enzymes such as acetylcholinesterase and xanthine oxidase.
Advantages And Limitations For Lab Experiments
One of the advantages of using beta-Isatropic acid in lab experiments is its relatively simple synthesis method. Beta-Isatropic acid can be synthesized using commercially available starting materials and standard laboratory equipment. Another advantage is its potential applications in medicinal chemistry and material science. However, one of the limitations of using beta-Isatropic acid is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the study of beta-Isatropic acid. One direction is the development of novel synthetic methods that can improve the yield and purity of beta-Isatropic acid. Another direction is the investigation of its potential applications in the fields of material science and biotechnology. Additionally, further studies are needed to elucidate the mechanism of action of beta-Isatropic acid and to identify its specific targets in biological systems.
properties
IUPAC Name |
(1S,4S)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c19-16(20)14-10-11-18(17(21)22,12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,14H,10-11H2,(H,19,20)(H,21,22)/t14-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUSLZFPYBAMCI-KSSFIOAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C(=O)O)(C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](C2=CC=CC=C2[C@H]1C(=O)O)(C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Isatropic acid | |
CAS RN |
596-56-5, 116724-31-3 | |
Record name | rel-(1R,4R)-1,2,3,4-Tetrahydro-1-phenyl-1,4-naphthalenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=596-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Isatropic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Isatropic acid, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116724313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .BETA.-ISATROPIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q1D4AKN42 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | .BETA.-ISATROPIC ACID, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJA847FQ2T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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